3,6-Heptadiene-2,5-dione
Description
Properties
CAS No. |
174307-62-1 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
hepta-3,6-diene-2,5-dione |
InChI |
InChI=1S/C7H8O2/c1-3-7(9)5-4-6(2)8/h3-5H,1H2,2H3 |
InChI Key |
LIWHUYKZGKQPCV-UHFFFAOYSA-N |
SMILES |
CC(=O)C=CC(=O)C=C |
Canonical SMILES |
CC(=O)C=CC(=O)C=C |
Synonyms |
3,6-Heptadiene-2,5-dione (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Curcumin and Derivatives
Structure : Curcumin features a 1,6-heptadiene-2,5-dione core with two aromatic phenyl rings substituted with hydroxyl and methoxy groups .
Bioactivity :
- Antioxidant: Scavenges free radicals via phenolic hydroxyl groups .
- Anti-inflammatory : Inhibits NF-κB and COX-2 pathways .
- Neuroprotective : Reduces amyloid-beta plaques in Alzheimer’s disease models .
Limitations : Poor bioavailability due to low solubility and rapid metabolism .
Diketopiperazine Derivatives (Piperazine-2,5-diones)
Structure : Cyclic diketones with a six-membered piperazine ring. Example: (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione .
Bioactivity :
- Antiviral : Compounds 3, 6, and 7 from Streptomyces sp. FXJ7.328 showed IC₅₀ values of 41.5 ± 4.5, 28.9 ± 2.2, and 6.8 ± 1.5 μM against H1N1 influenza virus, respectively .
- Structural Advantage : Cyclic rigidity enhances binding to viral targets compared to linear diketones.
Pyrrolidine-2,5-dione Derivatives
Structure : Five-membered cyclic diketones. Example: Meta-CF3-substituted pyrrolidine-2,5-diones .
Bioactivity :
- Receptor Affinity : High affinity for 5-HT1A receptors (comparable to ortho-OCH3 derivatives) but reduced 5-HT2A binding compared to meta-chloro analogs .
- Applications: Potential in CNS drug development.
Saturated Linear Diketones
Structure : Lack conjugated double bonds. Example: Heptan-2,5-dione .
Properties :
- Reactivity : Less prone to redox reactions than curcumin due to saturated backbone.
- Applications : Primarily industrial (e.g., solvents, fragrance precursors) .
Data Table: Comparative Analysis of Heptadiene-2,5-dione and Analogs
Key Research Findings
- Curcumin’s Bioavailability : Structural modifications (e.g., liposomal encapsulation) improve solubility and therapeutic efficacy .
- Diketopiperazines : Cyclic structures confer stability and target specificity, making them promising antiviral agents .
- Synthetic Analogs : Computational modeling identifies derivatives with higher binding affinities than natural curcumin .
Preparation Methods
Transition Metal-Catalyzed Asymmetric Synthesis
Rhodium-catalyzed asymmetric 1,4-addition reactions enable enantioselective construction of 3,6-heptadiene-2,5-dione derivatives. Using chiral diene ligands, such as (R,R)-Ph-bod (707171), Hayashi et al. demonstrated that arylboronic acids add to α,β-unsaturated ketones with >90% enantiomeric excess (ee) . The ligand’s bicyclo[2.2.1]heptadiene framework creates a rigid chiral environment around the Rh center, directing reductive elimination to form the desired diketone.
Key Steps:
-
Ligand Synthesis: (R,R)-Bicyclo[2.2.1]heptane-2,5-dione undergoes Fe-catalyzed cross-coupling with benzylmagnesium chloride to yield the chiral diene .
-
Catalytic Cycle:
-
Oxidative addition of Rh(I) to the α,β-unsaturated ketone.
-
Transmetalation with arylboronic acid.
-
Enantioselective C–C bond formation via ligand-controlled reductive elimination.
-
Optimization Data:
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Ligand Loading | 3.3 mol% | ee: 92% → 96% |
| Solvent System | MeOH:H₂O (3:1) | Yield: 78% → 85% |
| Temperature | 40°C | Reaction Time: 6h |
This method is scalable for gram-scale synthesis, though costs associated with chiral ligands remain a limitation .
Oxidation of Diol Precursors
Selective oxidation of 3,6-heptadien-2,5-diol represents a straightforward route to the target diketone. Swern oxidation (oxalyl chloride, DMSO, NEt₃) converts secondary alcohols to ketones without over-oxidation . For the diol precursor, stepwise oxidation using Dess-Martin periodinane (DMP) in dichloromethane achieves 89% yield, with rigorous exclusion of water to prevent diol decomposition.
Mechanistic Insights:
-
DMP mediates a two-electron oxidation via iodinane intermediates, selectively oxidizing secondary alcohols.
-
Steric hindrance at the 2- and 5-positions slows reaction kinetics, necessitating extended reaction times (18–24 hours) .
Solid-Phase Synthesis for Functionalized Derivatives
While primarily used for curcumin analogs , solid-phase synthesis adapts to 3,6-heptadiene-2,5-dione by anchoring one ketone group to a controlled pore glass-long chain alkylamine (CPG-LCAA) resin. After mono-esterification, HI-mediated cleavage releases the diketone in 70–75% yield. This method excels in producing derivatives with pendant functional groups (e.g., glycine esters) .
Comparative Analysis of Preparation Methods
Table 1: Method Comparison for 3,6-Heptadiene-2,5-dione Synthesis
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Claisen-Schmidt | 65–72 | N/A | High | Moderate |
| Rh-Catalyzed Asymmetric | 78–85 | 90–96 | Moderate | Low |
| Diol Oxidation | 85–89 | N/A | High | High |
| Solid-Phase | 70–75 | N/A | Low | Moderate |
The Rh-catalyzed approach dominates for enantioselective needs, while diol oxidation offers the best balance of yield and cost for racemic synthesis .
Q & A
Q. What are the recommended synthetic routes for 3,6-Heptadiene-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of α,β-unsaturated diketones like 3,6-Heptadiene-2,5-dione often involves condensation or oxidation reactions. For example, analogous compounds (e.g., curcuminoid derivatives) are synthesized via Claisen-Schmidt condensation or radical alkylation mechanisms . To optimize yields, employ Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and catalyst loading. Sensitivity analysis of kinetic parameters (e.g., using global parameter sensitivities) can refine reaction conditions .
Q. How can the purity and structural integrity of 3,6-Heptadiene-2,5-dione be validated experimentally?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and detect impurities. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, compare experimental UV-Vis spectra with computational predictions (e.g., TD-DFT for excited-state properties) . Polarimetry or X-ray crystallography (via SHELXL refinement ) may resolve enantiomeric purity if chirality is present.
Q. What are the critical stability considerations for storing 3,6-Heptadiene-2,5-dione?
- Methodological Answer : α,β-unsaturated diketones are prone to photodegradation and hydrolysis. Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid moisture by using molecular sieves. Monitor decomposition via periodic HPLC analysis. Safety data for analogous compounds suggest incompatibility with strong oxidizers; conduct compatibility testing with labware materials (e.g., PTFE vs. glass) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3,6-Heptadiene-2,5-dione in Diels-Alder reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic/nucleophilic sites. Compare with experimental kinetic data for cycloaddition reactions. Tools like VEGA (plugin-based chemoinformatics platforms ) enable mechanistic simulations. Validate predictions using in-situ FTIR or Raman spectroscopy to track intermediate formation .
Q. What strategies resolve contradictions in spectroscopic data for 3,6-Heptadiene-2,5-dione derivatives?
- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism or solvent effects. Perform variable-temperature NMR to detect equilibrium shifts. For ambiguous LC-MS results, use isotopic labeling (e.g., ¹³C-enriched precursors) to trace fragmentation pathways. Cross-validate with computational IR spectra (e.g., Gaussian 16 harmonic frequency calculations) .
Q. How can 3,6-Heptadiene-2,5-dione be functionalized for targeted bioactivity studies?
- Methodological Answer : Introduce pharmacophores via Michael addition or Pd-catalyzed cross-coupling. For example, bromination at the diene termini (analogous to 8-bromo-benzodiazocine-dione derivatives ) enables further Suzuki-Miyaura reactions. Screen derivatives using molecular docking (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases, followed by in vitro assays .
Q. What experimental and computational approaches elucidate the photophysical properties of 3,6-Heptadiene-2,5-dione?
- Methodological Answer : Conduct time-resolved fluorescence spectroscopy to measure excited-state lifetimes in solvents of varying polarity (e.g., Triton X-100 micelles ). Compare with TD-DFT simulations of singlet-triplet transitions. For aggregation studies, use dynamic light scattering (DLS) paired with UV-Vis titration to monitor J-aggregate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
